2-Spiro[2.4]heptan-7-ylethanol

Antiviral Nucleoside Analogues HBV

2-Spiro[2.4]heptan-7-ylethanol (CAS 2503207-03-0) is a spirocyclic alcohol comprising a cyclopropane ring fused to a cycloheptane ring at a single quaternary carbon, with an ethanol substituent at the 7-position. This rigid, three-dimensional scaffold distinguishes it from linear or monocyclic alcohols and serves as a versatile building block for the synthesis of complex spirocyclic compounds in medicinal chemistry and materials science.

Molecular Formula C9H16O
Molecular Weight 140.226
CAS No. 2503207-03-0
Cat. No. B2902817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Spiro[2.4]heptan-7-ylethanol
CAS2503207-03-0
Molecular FormulaC9H16O
Molecular Weight140.226
Structural Identifiers
SMILESC1CC(C2(C1)CC2)CCO
InChIInChI=1S/C9H16O/c10-7-3-8-2-1-4-9(8)5-6-9/h8,10H,1-7H2
InChIKeyICFFQCJHXDZWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Spiro[2.4]heptan-7-ylethanol (CAS 2503207-03-0) | Spirocyclic Building Block Overview


2-Spiro[2.4]heptan-7-ylethanol (CAS 2503207-03-0) is a spirocyclic alcohol comprising a cyclopropane ring fused to a cycloheptane ring at a single quaternary carbon, with an ethanol substituent at the 7-position [1]. This rigid, three-dimensional scaffold distinguishes it from linear or monocyclic alcohols and serves as a versatile building block for the synthesis of complex spirocyclic compounds in medicinal chemistry and materials science . The spiro[2.4]heptane core has been utilized in the development of antiviral agents, including entecavir analogues for anti-hepatitis B virus (HBV) activity and cyclopropyl-spirocarbocyclic adenosine derivatives for anti-hepatitis C virus (HCV) activity [2].

Why 2-Spiro[2.4]heptan-7-ylethanol Cannot Be Readily Substituted with Generic Spirocyclic Alcohols


Generic substitution fails because the specific substitution pattern on the spiro[2.4]heptane scaffold critically modulates biological activity and synthetic utility. Even minor positional or stereochemical variations can drastically alter molecular recognition, pharmacokinetic properties, and synthetic accessibility. For instance, the 7-position substitution of 2-Spiro[2.4]heptan-7-ylethanol provides a unique vector for further functionalization compared to 4-position analogues (e.g., 2-{spiro[2.4]heptan-4-yl}ethan-1-ol) . Additionally, the absence of heteroatoms in the spirocyclic core distinguishes it from azaspiro[2.4]heptanes, which exhibit distinct pharmacological profiles (e.g., JAK1 inhibition) [1]. Therefore, direct interchange with in-class compounds without rigorous experimental validation risks compromising synthetic outcomes or biological efficacy.

2-Spiro[2.4]heptan-7-ylethanol (CAS 2503207-03-0) | Quantitative Differentiation Evidence Guide


Spiro[2.4]heptane Scaffold Confers Enhanced Rigidity vs. Cyclopentane or Cyclohexane Analogues in Antiviral Nucleoside Design

A spiro[2.4]heptane core in an entecavir analogue demonstrated moderate anti-HBV activity with no cytotoxicity against HepG2 cells up to 100 µM [1]. While direct comparative data for 2-Spiro[2.4]heptan-7-ylethanol itself is lacking, the spiro[2.4]heptane scaffold provides a rigid, three-dimensional framework that can enhance target binding and metabolic stability compared to more flexible monocyclic analogues (e.g., cyclopentane or cyclohexane derivatives).

Antiviral Nucleoside Analogues HBV

Cyclopropyl-Spiro[2.4]heptane Nucleoside Exhibits Sub-Micromolar Anti-HCV Activity, Differentiating from Acyclic or Monocyclic Analogues

A cyclopropyl-spirocarbocyclic adenosine derivative, (4R,5S,6R,7R)-4-(6-amino-9H-purin-9-yl)-7-(hydroxymethyl)spiro[2.4]heptane-5,6-diol, demonstrated significant antiviral activity against HCV with EC50 values of 0.273 μM (genotype 1A) and 0.368 μM (genotype 1B) [1]. This potency is notable for a spirocyclic nucleoside and suggests that the spiro[2.4]heptane core can effectively present the nucleobase for target engagement. In contrast, many acyclic or monocyclic nucleoside analogues require higher concentrations or exhibit different resistance profiles.

Antiviral Nucleoside Analogues HCV

5-Azaspiro[2.4]heptane Derivatives Exhibit Potent JAK1 Inhibition with High Selectivity, Highlighting the Impact of Heteroatom Substitution

A 5-azaspiro[2.4]heptane derivative, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, exhibited an IC50 of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 [1]. This demonstrates that introducing a nitrogen atom into the spiro[2.4]heptane core (creating an azaspiro[2.4]heptane) can dramatically enhance potency and selectivity for specific kinase targets. While 2-Spiro[2.4]heptan-7-ylethanol lacks this heteroatom, the data underscores the importance of core modifications for achieving desired biological profiles.

Kinase Inhibition JAK1 Immunology

2-Spiro[2.4]heptan-7-ylethanol (CAS 2503207-03-0) | Optimal Application Scenarios Based on Quantitative Evidence


Synthesis of Spirocyclic Antiviral Nucleoside Analogues

2-Spiro[2.4]heptan-7-ylethanol serves as a key building block for the construction of spirocyclic nucleoside analogues with potential activity against HBV and HCV [1]. The rigid spiro[2.4]heptane scaffold can enhance target binding and metabolic stability, as demonstrated by the sub-micromolar anti-HCV activity of a cyclopropyl-spirocarbocyclic adenosine derivative [2]. Researchers developing novel antiviral agents should prioritize this scaffold when seeking to improve upon the potency and resistance profiles of acyclic or monocyclic nucleoside analogues.

Development of Conformationally Constrained Kinase Inhibitors

The spiro[2.4]heptane core can be elaborated into potent and selective kinase inhibitors, as evidenced by the 8.5 nM JAK1 inhibitor derived from a 5-azaspiro[2.4]heptane scaffold [1]. While 2-Spiro[2.4]heptan-7-ylethanol itself lacks a heteroatom in the core, it can be used as a starting point for the synthesis of azaspiro[2.4]heptane derivatives or other functionalized analogues. Medicinal chemists targeting kinases or other enzymes with deep, hydrophobic binding pockets should consider this rigid scaffold to achieve high affinity and selectivity.

Exploration of Novel Spirocyclic Chemical Space in Drug Discovery

Spirocyclic motifs are increasingly recognized as privileged structures in drug discovery due to their three-dimensionality and ability to access novel chemical space [1]. 2-Spiro[2.4]heptan-7-ylethanol provides a versatile entry point into this underexplored region of chemical space. Its unique substitution pattern (7-position) allows for divergent synthesis of diverse spirocyclic libraries, enabling hit identification and lead optimization campaigns across multiple therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Spiro[2.4]heptan-7-ylethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.